molecular formula C19H21NO4 B14594346 1,1'-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) CAS No. 61299-49-8

1,1'-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene)

Cat. No.: B14594346
CAS No.: 61299-49-8
M. Wt: 327.4 g/mol
InChI Key: SUHQTUMKDGMAHC-UHFFFAOYSA-N
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Description

1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) is a synthetic organic compound characterized by the presence of nitro and ethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) typically involves the condensation of dialdehydes with nitroethane. This reaction is facilitated by the presence of a base, which promotes the formation of the nitropropene intermediate. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) include:

    1,4-Bis((E)-2-nitroprop-1-enyl)benzene: This compound also contains nitropropene groups but lacks the ethoxy substituents.

    4,4′-Bis((E)-2-nitroprop-1-enyl)biphenyl: Similar in structure but with a biphenyl core instead of a single benzene ring.

    1,1’-(2-Nitro-1-propenylidene)bis[4-ethoxybenzene]: A closely related compound with slight variations in the positioning of the nitro and ethoxy groups. The uniqueness of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

61299-49-8

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C19H21NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-13H,4-5H2,1-3H3

InChI Key

SUHQTUMKDGMAHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C(C)[N+](=O)[O-])C2=CC=C(C=C2)OCC

Origin of Product

United States

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